2'-Desoxy-2'-Fluorouridin

Übersicht

Beschreibung

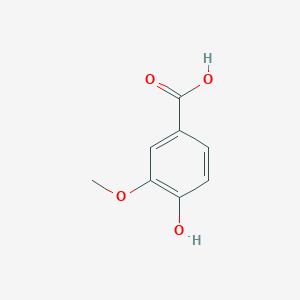

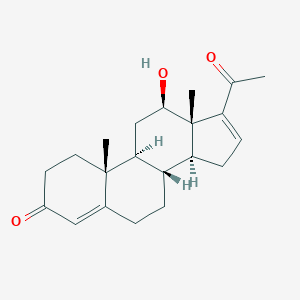

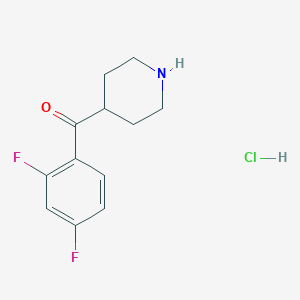

2’-Deoxy-2’-fluorouridine is a nucleoside analog with the molecular formula C₉H₁₁FN₂O₅. It is a modified form of uridine, where the hydroxyl group at the 2’ position of the sugar moiety is replaced by a fluorine atom. This modification imparts unique properties to the compound, making it valuable in various scientific and medical applications.

Wissenschaftliche Forschungsanwendungen

2’-Desoxy-2’-Fluorouridin hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese komplexerer Nukleosid-Analoga verwendet.

Biologie: Die Verbindung wird in Studien verwendet, die sich mit Nukleinsäure-Wechselwirkungen und -Modifikationen befassen.

Medizin: Es hat ein potenzielles antivirales und antitumorales Potenzial, was es zu einem Kandidaten für die Medikamentenentwicklung macht

Industrie: Es dient als Zwischenprodukt bei der Herstellung von Pharmazeutika und anderen Feinchemikalien.

5. Wirkmechanismus

Der Wirkmechanismus von 2’-Desoxy-2’-Fluorouridin beinhaltet seine Einarbeitung in Nukleinsäuren. Nach der Einarbeitung kann es die Replikation von Viren und Krebszellen hemmen, indem es die Synthese von DNA und RNA stört. Die Verbindung zielt auf Enzyme wie Thymidylatsynthase ab, die für die DNA-Synthese unerlässlich ist .

Ähnliche Verbindungen:

5-Fluorouridin: Ein weiteres Nukleosid-Analogon mit einem Fluoratom an der 5’-Position.

Floxuridin: Ein Desoxyuridin-Analogon, das zur Krebsbehandlung eingesetzt wird.

Einzigartigkeit: 2’-Desoxy-2’-Fluorouridin ist aufgrund der spezifischen Platzierung des Fluoratoms an der 2’-Position einzigartig, die ihm besondere biochemische Eigenschaften verleiht. Dies macht es im Vergleich zu seinen Analoga besonders wirksam bei bestimmten antiviralen und antitumoralen Anwendungen .

Wirkmechanismus

Target of Action

2’-Deoxy-2’-fluorouridine is a nucleoside analog that primarily targets the enzyme uridine phosphorylase . This enzyme plays a crucial role in the pyrimidine salvage pathway, which is responsible for the synthesis of uridine and thymidine nucleotides .

Mode of Action

The compound interacts with its target by mimicking the natural substrates of the enzyme, thereby inhibiting the normal function of the enzyme . The fluorine atom in the compound alters its electronic and steric parameters, transforming the lipophilicity, pharmacodynamic, and pharmacokinetic properties of these moieties . The fluorine atom restricts the oxidative metabolism of drugs and provides enzymatic metabolic stability towards the glycosidic bond of the nucleoside .

Biochemical Pathways

The inhibition of uridine phosphorylase by 2’-Deoxy-2’-fluorouridine affects the pyrimidine salvage pathway . This results in a decrease in the synthesis of uridine and thymidine nucleotides, which are essential for DNA synthesis . The imbalance in the deoxynucleotide pool, particularly the dATP/dTTP ratio, disrupts DNA synthesis and repair, leading to lethal DNA damage .

Pharmacokinetics

It is known that the compound is a solid at room temperature and has a molecular weight of 2462 . It is soluble in DMSO .

Result of Action

The primary molecular effect of 2’-Deoxy-2’-fluorouridine is the disruption of DNA synthesis and repair, which leads to lethal DNA damage . This can result in the inhibition of cell growth and replication, making the compound potentially useful in cancer treatment .

Action Environment

The action, efficacy, and stability of 2’-Deoxy-2’-fluorouridine can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and thus its efficacy . Additionally, the compound’s stability can be influenced by temperature, as it is recommended to be stored at 2-8℃ for 2 years .

Biochemische Analyse

Biochemical Properties

2’-Deoxy-2’-fluorouridine is known to inhibit the growth of various human lymphoblastic cell lines in culture . It is deaminated to 2’-deoxy-2’-fluorouridine and phosphorylated to the triphosphate level . It interacts with enzymes such as thymidylate synthetase, acting as a potent inhibitor .

Cellular Effects

The cellular effects of 2’-Deoxy-2’-fluorouridine are significant. It has been found to inhibit DNA synthesis . It acts as an antineoplastic drug, inhibiting the growth of various human lymphoblastic cell lines in culture . Resistance to 2’-Deoxy-2’-fluorouridine can develop in cancer cell cultures, among other means, by low-level Mycoplasma infection .

Molecular Mechanism

The molecular mechanism of 2’-Deoxy-2’-fluorouridine involves its conversion to its triphosphate form, which acts as a competitive inhibitor of the Hepatitis C Virus RNA-dependent RNA polymerase . It also acts as a nonobligate chain terminator .

Temporal Effects in Laboratory Settings

The effects of 2’-Deoxy-2’-fluorouridine over time in laboratory settings have been observed. For instance, it has been found that 2’-Deoxy-2’-fluorouridine can replace UTP when Mn++ was utilized as a divalent cation instead of Mg++ .

Dosage Effects in Animal Models

In animal models, the effects of 2’-Deoxy-2’-fluorouridine vary with different dosages. For example, in a study involving rats, it was found that intraportal infusion with prostaglandin E1 could reduce mortality associated with high-dose intraportal infusion of 2’-Deoxy-2’-fluorouridine .

Metabolic Pathways

2’-Deoxy-2’-fluorouridine is involved in several metabolic pathways. It is deaminated to 2’-deoxy-2’-fluorouridine and phosphorylated to the triphosphate level . This suggests that it interacts with enzymes involved in these processes.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 2’-Desoxy-2’-Fluorouridin erfolgt typischerweise durch Fluorierung von Uridinderivaten. Eine gängige Methode umfasst die folgenden Schritte:

Dehydratisierung und Kondensation: Uridin wird zunächst an den Positionen 2’ und 1’ dehydratisiert und kondensiert.

Fluorierung: Fluorierende Reagenzien werden dann verwendet, um ein Fluoratom an der 2’-Position einzuführen.

Industrielle Produktionsmethoden: Industrielle Produktionsmethoden beinhalten oft ähnliche Synthesewege, sind jedoch auf die großtechnische Produktion optimiert. Diese Methoden konzentrieren sich auf die Erzielung hoher Ausbeuten und Reinheiten bei gleichzeitiger Minimierung der Risiken und des Bedarfs an Ausrüstung .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 2’-Desoxy-2’-Fluorouridin unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Das Fluoratom an der 2’-Position kann an nukleophilen Substitutionsreaktionen teilnehmen.

Oxidation und Reduktion: Die Verbindung kann Oxidations- und Reduktionsreaktionen eingehen, obwohl diese weniger häufig sind.

Häufige Reagenzien und Bedingungen:

Substitutionsreaktionen: Reagenzien wie Natriumhydrogencarbonat und Diphenylcarbonat werden üblicherweise in den ersten Schritten der Synthese verwendet.

Oxidation und Reduktion: Spezifische Bedingungen und Reagenzien hängen von der gewünschten Umwandlung ab.

Hauptprodukte: Das Hauptprodukt dieser Reaktionen ist 2’-Desoxy-2’-Fluorouridin selbst, mit potenziellen Nebenprodukten, die von den Reaktionsbedingungen abhängen.

Vergleich Mit ähnlichen Verbindungen

5-Fluorouridine: Another nucleoside analog with a fluorine atom at the 5’ position.

Floxuridine: A deoxyuridine analog used in cancer treatment.

Uniqueness: 2’-Deoxy-2’-fluorouridine is unique due to the specific placement of the fluorine atom at the 2’ position, which imparts distinct biochemical properties. This makes it particularly effective in certain antiviral and anticancer applications compared to its analogs .

Eigenschaften

IUPAC Name |

1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O5/c10-6-7(15)4(3-13)17-8(6)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIYWFOZZIZEEKJ-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50999738 | |

| Record name | 1-(2-Deoxy-2-fluoropentofuranosyl)-4-hydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50999738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

784-71-4 | |

| Record name | 2'Fluoro-2'-deoxyuridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000784714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Deoxy-2-fluoropentofuranosyl)-4-hydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50999738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Uridine, 2â??-deoxy-2â??-fluoro- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2'-FLUORO-2'-DEOXYURIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2YC903QW8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2'-Deoxy-2'-fluorouridine?

A1: The molecular formula of 2'-Deoxy-2'-fluorouridine is C9H11FN2O5, and its molecular weight is 246.19 g/mol. []

Q2: What is known about the crystal structure of 2'-Deoxy-2'-fluorouridine?

A2: X-ray crystallography studies have revealed that 3',5'-diacetyl-2'-deoxy-2'-fluorouridine, a derivative of dUfl, adopts a syn conformation. [] Furthermore, crystal structures of both 2'-deoxy-2'-fluorouridine and 2'-deoxy-2'-fluorocytidine have been determined. [, ]

Q3: How does the fluorine atom at the 2' position influence the conformation of dUfl?

A3: The presence of fluorine at the 2' position significantly influences the conformational preference of dUfl. NMR studies and DFT calculations suggest that the fluorine atom induces a preference for the C3'-endo sugar pucker conformation, stabilized by a weak intramolecular C-H···F hydrogen bond. This conformation is similar to that observed in natural RNA, making it a valuable tool for RNA research. [, ]

Q4: How does the 2'-fluoro substitution affect the stability of the glycosidic bond in nucleoside analogs like 2,5,6-trichloro-1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)benzimidazole?

A4: While the 2'-fluoro substitution was intended to increase the stability of the glycosidic bond in 2,5,6-trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB) analogs, it did not improve their metabolic stability in vivo. []

Q5: What are the common methods for synthesizing 2'-Deoxy-2'-fluorouridine and its derivatives?

A5: 2'-Deoxy-2'-fluorouridine can be synthesized by reacting a protected 1-β-D-arabinofuranosyluracil derivative with sulfuryl fluoride (SO2F2) in the presence of an organic base, followed by deprotection. [, , ] Another approach involves fluorination of uridine 2'-thioethers using xenon difluoride or (diethylamino)sulfur trifluoride. [, ] Enzymatic synthesis using thermostable purine and pyrimidine nucleoside phosphorylases has also been successfully employed. []

Q6: Does dUfl act as a substrate for any enzymes involved in nucleic acid metabolism?

A8: Research suggests that 2'-Deoxy-2'-fluorouridine-5'-triphosphate (dUflTP) can act as a substrate for E. coli RNA polymerase, albeit with lower efficiency compared to the natural substrate UTP. This substitution requires the presence of Mn2+ as a divalent cation instead of Mg2+. [, , ] Additionally, 2'-Deoxy-2'-fluorouridine-5'-phosphate (dUflMP) serves as an alternative substrate for thymidylate synthetase from Escherichia coli K12, although with a lower affinity compared to the natural substrate dUMP. []

Q7: What is known about the antiviral activity of dUfl and its derivatives?

A9: While dUfl itself has shown moderate antiviral activity against HIV-1, some of its N3-substituted derivatives have been found to be inactive. [, , ] Conversely, purine 2'-deoxy-2'-fluororibosides synthesized from dUfl exhibited potent anti-influenza virus activity, particularly those with a 2-amino group on the purine ring. []

Q8: Are there any studies investigating the anticancer potential of dUfl or its derivatives?

A10: Yes, studies have explored the anticancer activity of dUfl analogs. Specifically, 2'-deoxy-2'-fluoro-6-iodo-UMP demonstrated covalent inhibition of human orotidine 5'-monophosphate decarboxylase (ODCase), a key enzyme in pyrimidine biosynthesis and a target for anticancer therapy. []

Q9: Is there any information available on the toxicity and safety profile of 2'-Deoxy-2'-fluorouridine?

A11: While the provided research highlights the potential therapeutic applications of dUfl and its derivatives, information regarding its toxicity and safety profile is limited. One study indicates that 2'-deoxy-2'-fluorocytidine, a related compound, inhibits the growth of human lymphoblastic cell lines in culture and is incorporated primarily into DNA. [] Further research is crucial to thoroughly evaluate the safety and potential adverse effects of dUfl before its application in clinical settings.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3R)-2,3-Dihydroxy-4-oxo-4-[(propan-2-yl)oxy]butanoic acid](/img/structure/B118870.png)

![D-[5,6-13C2]Glucose](/img/structure/B118891.png)

![Bicyclo[3.1.1]heptane-2-carbonyl chloride, 6,6-dimethyl-, [1S-(1alpha,2beta,5alpha)]-(9CI)](/img/structure/B118910.png)